Ramelteon Metabolite M-II-d3

Descripción general

Descripción

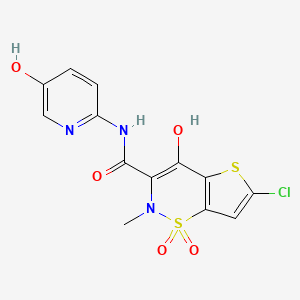

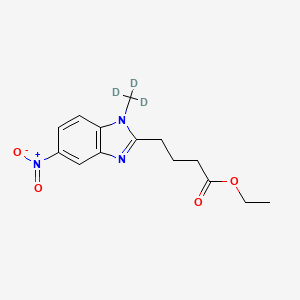

Ramelteon Metabolite M-II-d3 is the deuterium labeled version of Ramelteon Metabolite M-II . Ramelteon, a selective melatonin agonist, is primarily metabolized to the active metabolite M-II, which has a longer half-life and greater systemic exposure than ramelteon . Hence, M-II may contribute significantly to the hypnotic benefits of ramelteon .

Synthesis Analysis

A sensitive liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method was developed and validated for the simultaneous determination of ramelteon and its active metabolite M-II in human plasma .Molecular Structure Analysis

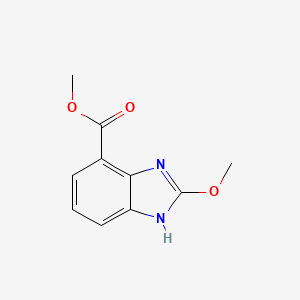

The molecular formula of this compound is C16H21NO3 . It has a molecular weight of 278.36 g/mol . The IUPAC name is 3,3,3-trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]ethyl]propanamide .Chemical Reactions Analysis

Ramelteon, a selective melatonin agonist, is primarily metabolized to the active metabolite M-II . M-II binds melatonin receptors with lower affinity (Ki: 114 and 566 pmol/l for MT1 and MT2, respectively) and has lower potency (IC50: 208 and 1,470 pmol/l for MT1 and MT2, respectively) compared with ramelteon .Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.36 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 4 . The Exact Mass is 278.17097377 g/mol and the Monoisotopic Mass is also 278.17097377 g/mol . The Topological Polar Surface Area is 58.6 Ų . It has a Heavy Atom Count of 20 .Aplicaciones Científicas De Investigación

Ramelteon Metabolite M-II-d3: Un análisis exhaustivo: This compound, también conocido como 3,3,3-Trideuterio-2-hidroxi-N-[2-[(8S)-2,6,7,8-tetrahidro-1H-ciclopentaebenzofurano-8-il]etil]propanamida, es un compuesto significativo en la investigación científica debido a sus propiedades farmacológicas y aplicaciones potenciales. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en varios campos:

Tratamiento de los trastornos del sueño

This compound actúa como un agonista selectivo de la melatonina con una vida media más larga que su compuesto precursor, la ramelteona. Contribuye significativamente a los efectos hipnóticos de la ramelteona, lo que lo hace valioso en el tratamiento de trastornos del sueño como el insomnio .

Regulación del ritmo circadiano

Debido a su actividad en el receptor de la melatonina, este metabolito puede ser eficaz en el tratamiento de trastornos del ritmo circadiano como el jet lag o el trastorno del sueño por trabajo en turnos .

Aplicaciones antiinflamatorias

Estudios recientes sugieren que this compound posee propiedades antiinflamatorias al modular la expresión de citoquinas y suprimir las vías inflamatorias .

Desarrollo de métodos analíticos

Este metabolito se puede utilizar en el desarrollo y validación de métodos analíticos para el control de calidad en la industria farmacéutica .

Estudios farmacocinéticos

Se utiliza en estudios farmacocinéticos clínicos para comprender el metabolismo y la exposición sistémica de la ramelteona en humanos .

Investigación sobre el receptor melatonérgico

Como una versión marcada con isótopos estables del principal metabolito de la ramelteona, sirve como herramienta para estudiar la farmacología del receptor melatonérgico .

Análisis del potencial de abuso de drogas

Dado su perfil farmacológico, se puede investigar this compound por su falta de potencial de abuso en comparación con otros medicamentos hipnóticos .

Mecanismo De Acción

Target of Action

Ramelteon Metabolite M-II-d3, also known as 3,3,3-Trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]ethyl]propanamide, is a major metabolite of Ramelteon . Its primary targets are the human melatonin receptors MT1 and MT2 . These receptors play a crucial role in the regulation of the sleep-wake cycle .

Mode of Action

This compound acts as a selective melatonin agonist . It mimics melatonin, a naturally occurring hormone produced during the sleep period, which is responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . It binds to the melatonin receptors with lower affinity compared to Ramelteon .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of the sleep-wake cycle . By binding to the melatonin receptors in the suprachiasmatic nuclei (SCN) of the brain, it influences the body’s “master clock” that regulates the 24-hour sleep-wake cycle .

Pharmacokinetics

This compound is rapidly absorbed and extensively metabolized, primarily through the cytochrome P450 (CYP) isozymes, mainly CYP1A2 . The metabolite circulates in higher concentrations than the parent compound, Ramelteon . The elimination half-life of Ramelteon is approximately 1.4 hours .

Result of Action

The action of this compound results in the regulation of the sleep-wake cycle . It has been shown to significantly increase non-rapid eye movement (NREM) sleep and decrease wakefulness . Thus, it may contribute to the clinical efficacy of Ramelteon, particularly in the treatment of insomnia characterized by difficulty with sleep onset .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs that inhibit CYP1A2 can affect its metabolism . Furthermore, the timing of administration relative to the sleep-wake cycle can also impact its effectiveness .

Safety and Hazards

Ramelteon, the parent drug of Ramelteon Metabolite M-II-d3, has not been shown to produce dependence and has shown no potential for abuse . Available data from postmarketing reports with ramelteon use in pregnant women have not identified a drug-associated risk of major birth defects, miscarriage, or adverse maternal or fetal outcomes .

Propiedades

IUPAC Name |

3,3,3-trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFNIJYHXMJYJN-PJCDIQNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

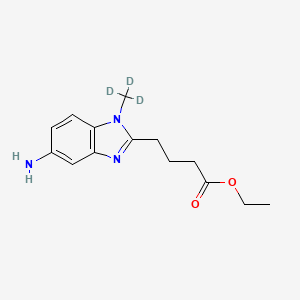

![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)